
Holmium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium citrate is a chemical compound formed by the combination of holmium, a rare-earth metal from the lanthanide series, and citric acid Holmium is known for its unique magnetic properties and its ability to absorb neutrons, making it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Holmium citrate can be synthesized by transforming freshly precipitated holmium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically occurs at temperatures above 100°C and takes about three days to complete . The resulting compound crystallizes in a monoclinic system, with crystallite sizes determined by the Halder-Wagner method .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, with a focus on maintaining high purity and consistency. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Holmium citrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of citric acid, which acts as a chelating agent, stabilizing the holmium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of other metal ions or ligands, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxide, while reduction can produce holmium metal or other reduced forms of holmium compounds.
Aplicaciones Científicas De Investigación
Holmium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other holmium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-strength magnets and as a component in certain types of lasers.
Mecanismo De Acción
Holmium citrate can be compared to other lanthanide citrates, such as erbium citrate and lutetium citrate . While these compounds share similar chemical properties, this compound is unique in its magnetic characteristics and neutron absorption capabilities. This makes it particularly valuable in applications requiring strong magnetic fields or neutron capture.
Comparación Con Compuestos Similares
- Erbium citrate
- Lutetium citrate
- Yttrium citrate
Holmium citrate stands out due to its specific magnetic and radiological properties, making it a versatile compound in various scientific and industrial fields.
Propiedades
Número CAS |
13455-50-0 |
|---|---|
Fórmula molecular |
C6H5HoO7 |
Peso molecular |
354.03 g/mol |
Nombre IUPAC |
holmium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ho/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clave InChI |
XWNIZLSRPNZMLP-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ho+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


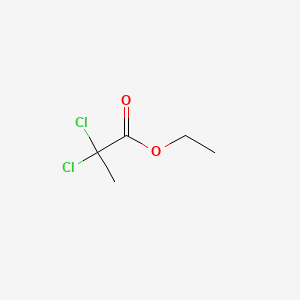
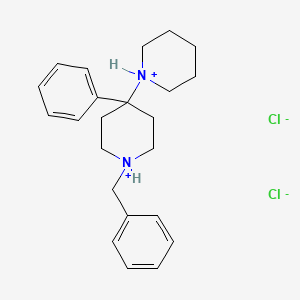

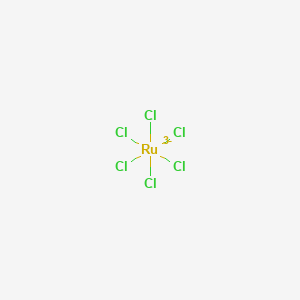
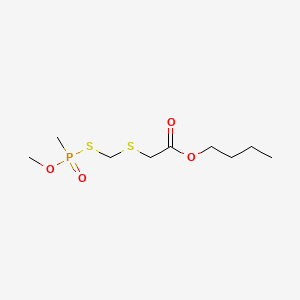
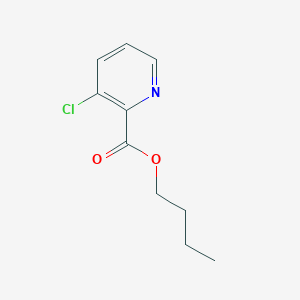
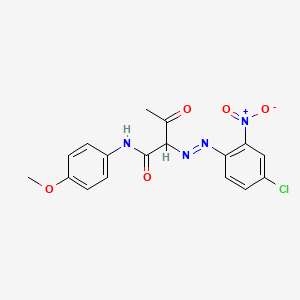
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
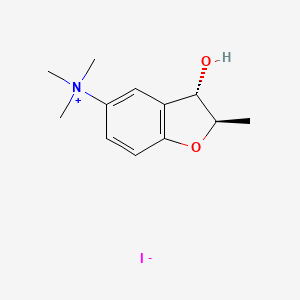

![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
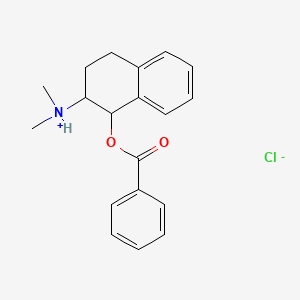
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
